An In-depth Technical Guide on the Physicochemical Properties of 5-Cyano-1,2,3-thiadiazole
An In-depth Technical Guide on the Physicochemical Properties of 5-Cyano-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-1,2,3-thiadiazole is a heterocyclic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the 1,2,3-thiadiazole ring system, it possesses a unique combination of electronic properties and potential biological activities. The presence of the cyano group, a potent electron-withdrawing substituent, significantly influences the molecule's reactivity, polarity, and ability to participate in intermolecular interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Cyano-1,2,3-thiadiazole, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance through a representative signaling pathway.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Cyano-1,2,3-thiadiazole is paramount for its application in research and development. While experimental data for certain properties remain to be fully elucidated in publicly available literature, a combination of computed and predicted values provides valuable insights into its molecular characteristics.
Table 1: Physicochemical Properties of 5-Cyano-1,2,3-thiadiazole
| Property | Value | Source |
| Molecular Formula | C₃HN₃S | PubChem |
| Molecular Weight | 111.13 g/mol | PubChem |
| IUPAC Name | 1,2,3-thiadiazole-5-carbonitrile | PubChem |
| CAS Number | 57352-02-0 | PubChem |
| Canonical SMILES | C1=C(SN=N1)C#N | PubChem |
| InChI | InChI=1S/C3HN3S/c4-1-3-2-5-6-7-3/h2H | PubChem |
| XLogP3 (Predicted) | 0.5 | PubChem |
| Topological Polar Surface Area | 77.8 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols
The synthesis of 1,2,3-thiadiazoles can be achieved through several established methods, including the Hurd-Mori, Pechmann, and Wolff syntheses. The Hurd-Mori synthesis is a versatile and widely used method for the preparation of 1,2,3-thiadiazoles from hydrazones with an adjacent active methylene group. Below is a detailed, plausible experimental protocol for the synthesis of 5-Cyano-1,2,3-thiadiazole based on the principles of the Hurd-Mori reaction.
Synthesis of 5-Cyano-1,2,3-thiadiazole via Hurd-Mori Reaction
This protocol describes a two-step process starting from cyanoacetic acid hydrazide.
Step 1: Formation of the Hydrazone Intermediate
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Reactants:
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Cyanoacetic acid hydrazide
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An appropriate aldehyde or ketone (e.g., formaldehyde or acetone)
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Ethanol (as solvent)
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Glacial acetic acid (as catalyst)
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Procedure:
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Dissolve cyanoacetic acid hydrazide (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add a catalytic amount of glacial acetic acid to the solution.
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To this stirring solution, add the aldehyde or ketone (1.1 equivalents) dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrazone product.
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Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
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Characterize the obtained hydrazone using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
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Step 2: Cyclization to 5-Cyano-1,2,3-thiadiazole
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Reactants:
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Hydrazone intermediate from Step 1
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Thionyl chloride (SOCl₂)
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An inert solvent (e.g., dichloromethane or toluene)
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Procedure:
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Suspend the dried hydrazone intermediate (1 equivalent) in the inert solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension in an ice bath to 0-5 °C.
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Add thionyl chloride (2-3 equivalents) dropwise to the stirring suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC.
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Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
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Separate the organic layer and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude 5-Cyano-1,2,3-thiadiazole by column chromatography on silica gel or by recrystallization from a suitable solvent system.
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Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
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Biological Significance and Signaling Pathways
While specific signaling pathways for 5-Cyano-1,2,3-thiadiazole are not yet defined in the literature, the broader class of 1,2,3-thiadiazole derivatives has demonstrated a range of biological activities, including anticancer, antiviral, and plant-activating properties. The anticancer activity of many heterocyclic compounds, including thiadiazole derivatives, often involves the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis. The following diagram illustrates a plausible mechanism by which a generic 1,2,3-thiadiazole derivative might exert its anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling cascade.
Caption: Plausible anticancer mechanism of a 1,2,3-thiadiazole derivative via PI3K/Akt/mTOR pathway inhibition.
This diagram illustrates how a 1,2,3-thiadiazole derivative could potentially inhibit key kinases (PI3K, Akt, mTOR) in this pathway, thereby blocking downstream signals that promote cell growth and survival, and ultimately leading to an anti-tumor effect. It is important to note that this is a generalized representation, and the precise molecular targets of 5-Cyano-1,2,3-thiadiazole would require dedicated experimental validation.
Conclusion
5-Cyano-1,2,3-thiadiazole represents a promising scaffold for the development of novel therapeutic agents and functional materials. This guide has summarized its core physicochemical properties, provided a detailed synthetic protocol, and explored a potential avenue of its biological activity. Further experimental investigation into its physical characteristics and biological mechanisms of action is warranted to fully unlock the potential of this intriguing molecule. The information presented herein serves as a valuable resource for researchers and scientists embarking on studies involving 5-Cyano-1,2,3-thiadiazole and its derivatives.
